molecular formula C4H4ClN3O B14583417 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine CAS No. 61178-00-5

3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine

Cat. No.: B14583417
CAS No.: 61178-00-5
M. Wt: 145.55 g/mol
InChI Key: YFCHAMWIPMLHAX-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-5-methyl-1,2,4-triazine with an oxidizing agent to introduce the oxo group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the chlorine and oxo groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

61178-00-5

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

3-chloro-5-methyl-2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C4H4ClN3O/c1-3-2-6-8(9)4(5)7-3/h2H,1H3

InChI Key

YFCHAMWIPMLHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=[N+](C(=N1)Cl)[O-]

Origin of Product

United States

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